molecular formula C30H36N4O6S2 B074861 Didansyl-L-lysine CAS No. 1263-03-2

Didansyl-L-lysine

Cat. No.: B074861
CAS No.: 1263-03-2
M. Wt: 612.8 g/mol
InChI Key: OLAZYTPTPLUAPK-VWLOTQADSA-N
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Description

Didansyl-L-lysine is a fluorescent derivative of the amino acid lysine, characterized by the presence of two dansyl groups attached to the lysine molecule. The compound is widely used in biochemical and analytical applications due to its strong fluorescence properties, which make it an excellent probe for studying protein structure and function.

Preparation Methods

Synthetic Routes and Reaction Conditions: Didansyl-L-lysine is synthesized through a multi-step process involving the reaction of lysine with dansyl chloride. The reaction typically occurs in an alkaline medium, such as sodium carbonate buffer, to facilitate the nucleophilic attack of the amino groups on the dansyl chloride. The reaction conditions include:

    Temperature: Room temperature

    Time: Approximately 60 minutes

    Solvent: Sodium carbonate buffer

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactants: Lysine and dansyl chloride

    Catalysts: None required

    Purification: Chromatographic techniques such as high-performance liquid chromatography (HPLC) to ensure high purity

Chemical Reactions Analysis

Stability and Degradation Pathways

Didansyl-L-lysine is sensitive to hydrolysis and oxidative conditions :

ConditionReaction OutcomeReference
Acidic (pH < 3)Hydrolysis of sulfonamide bonds, releasing dansyl sulfonic acid and free lysine .
Alkaline (pH > 10)Partial degradation of dansyl groups, reducing fluorescence intensity .
Oxidizing agents (e.g., H₂O₂)Oxidation of dimethylamino groups, forming non-fluorescent byproducts .

Notes :

  • Storage at -20°C in dark, anhydrous conditions is recommended to prevent degradation .

Derivatization and Functionalization

This compound serves as a precursor for fluorescent probes and peptide tags :

  • Thiol-Ene Click Chemistry : Used to conjugate dansyl-tagged peptides to surfaces or biomolecules (e.g., antibodies) .
  • Enzymatic Modification : Incorporation into peptides via solid-phase synthesis for N-terminal sequencing .

Example Reaction :
Didansyl L lysine+Thiolated PolymerUVFluorescent Conjugate\text{Didansyl L lysine}+\text{Thiolated Polymer}\xrightarrow{\text{UV}}\text{Fluorescent Conjugate}
(Yield: ~85%, as reported in peptide labeling studies)

Key Data Table: Reaction Conditions and Outcomes

Reaction TypeConditionsProduct/YieldReference
DansylationpH 9.5, 25°C, 45 min92% conversion
Acid Hydrolysis6 M HCl, 110°C, 4 hrFree lysine
Thiol-Ene ConjugationUV (365 nm), 30 min85% yield

Scientific Research Applications

Chemical Properties and Structure

Didansyl-L-lysine is characterized by its complex structure, which includes two dansyl groups attached to the lysine backbone. This structural modification enhances its solubility and fluorescence properties, making it a valuable tool in biochemical research. The molecular formula for this compound is C30H36N4O6S2, and its unique properties facilitate various applications in research.

Fluorescent Probes in Biochemical Research

This compound serves as a fluorescent probe in biochemical assays. The dansyl moieties enable the compound to emit fluorescence upon excitation, which can be utilized for tracking biomolecules in live cells or in vitro systems. This application is particularly useful for studying protein interactions and dynamics.

Case Study: Protein Interaction Studies

A study demonstrated the use of this compound as a probe to investigate protein-protein interactions. By tagging proteins with this compound, researchers were able to visualize interactions in real-time using fluorescence microscopy. The findings indicated that this compound could effectively monitor conformational changes in proteins during interaction events, providing insights into cellular mechanisms.

Medicinal Applications

This compound's parent compound, L-lysine, has been studied for its potential therapeutic benefits, including antiviral properties and support for muscle recovery. The derivative may enhance these effects due to its improved bioavailability and interaction with biological systems.

Antiviral Properties

Research indicates that L-lysine can inhibit the replication of certain viruses, such as herpes simplex virus (HSV). This compound may exhibit similar antiviral properties due to its structural similarity to L-lysine. Further studies are required to confirm these effects and explore potential clinical applications.

Nutritional Science

In nutritional science, L-lysine supplementation has been shown to improve protein synthesis and muscle recovery post-exercise. This compound may serve as a more effective supplement due to its enhanced absorption characteristics.

Clinical Trial Insights

A clinical trial involving L-lysine supplementation demonstrated significant improvements in muscle recovery among athletes. Participants reported reduced muscle soreness and faster recovery times when supplemented with L-lysine compared to a placebo group. Future studies could investigate the efficacy of this compound as an alternative or complementary supplement.

Applications in Drug Development

The unique properties of this compound make it a candidate for drug development processes, particularly in designing new therapeutic agents that require specific targeting mechanisms or enhanced delivery systems.

Targeted Drug Delivery Systems

Research into targeted drug delivery systems suggests that compounds like this compound can be engineered to carry therapeutic agents directly to specific cells or tissues. This approach minimizes side effects and enhances treatment efficacy.

Summary Table of Applications

Application AreaDescriptionPotential Benefits
Biochemical ResearchFluorescent probe for protein interaction studiesReal-time visualization of biomolecular events
Medicinal ApplicationsAntiviral properties similar to L-lysinePotential treatment for viral infections
Nutritional ScienceSupplement for muscle recoveryEnhanced protein synthesis and recovery
Drug DevelopmentTargeted drug delivery systemsImproved efficacy and reduced side effects

Mechanism of Action

The mechanism by which Didansyl-L-lysine exerts its effects is primarily based on its fluorescence properties. The dansyl groups absorb light at specific wavelengths and emit fluorescence, which can be detected and measured. This property allows this compound to act as a probe for studying molecular interactions and conformational changes in proteins and peptides. The molecular targets include amino groups in proteins and peptides, and the pathways involved are related to fluorescence resonance energy transfer (FRET) and other fluorescence-based techniques.

Comparison with Similar Compounds

    Dansyl-L-lysine: A similar compound with a single dansyl group attached to lysine.

    Dansyl-L-arginine: Another fluorescent derivative of an amino acid, used for similar applications.

Uniqueness: Didansyl-L-lysine is unique due to the presence of two dansyl groups, which enhances its fluorescence properties and makes it more sensitive for detecting molecular interactions. This dual labeling provides a higher signal-to-noise ratio compared to compounds with a single dansyl group, making it particularly useful in applications requiring high sensitivity and specificity.

Biological Activity

Didansyl-L-lysine (DDL) is a synthetic derivative of the amino acid lysine, characterized by the presence of two dansyl groups attached to the lysine molecule. This compound has garnered attention in biochemical research due to its unique properties and potential applications in various biological contexts, including enzyme studies, fluorescence tagging, and membrane interaction investigations.

Chemical Structure and Properties

This compound has the chemical formula C30H36N4O6S2C_{30}H_{36}N_{4}O_{6}S_{2} and a molecular weight of approximately 596.76 g/mol. The dansyl groups confer fluorescent properties, making DDL a useful tool in biochemical assays and imaging techniques. The compound is typically synthesized through modifications of lysine, allowing for the introduction of the dansyl moieties via thiol-ene reactions or other organic synthesis methods .

1. Enzyme Interaction Studies

DDL has been employed as a probe to study enzyme-substrate interactions due to its ability to fluoresce upon excitation. Research indicates that DDL can be used to assess the binding affinity of enzymes for substrates by monitoring changes in fluorescence intensity. For instance, studies have shown that DDL can effectively bind to various enzymes, allowing researchers to investigate kinetic parameters and enzyme mechanisms .

2. Membrane Interaction

The hydrophobic nature of the dansyl groups allows DDL to interact with membrane structures. Research has demonstrated that DDL can localize within lipid bilayers, providing insights into membrane dynamics and protein interactions within membranes. For example, experiments using DDL have helped elucidate the hydrophobic regions of membrane proteins, contributing to our understanding of membrane protein folding and function .

3. Cytotoxicity and Safety

In vitro studies assessing the cytotoxic effects of DDL on various cell lines have shown that it exhibits low toxicity at concentrations typically used in experimental settings. The compound's safety profile is crucial for its application in biological research, particularly when used in cellular assays or therapeutic contexts .

Case Study 1: Enzyme Kinetics

A study investigated the use of DDL as a fluorescent probe for monitoring the activity of lysine-specific enzymes. The results indicated that DDL could effectively compete with natural substrates, providing a method for determining enzyme kinetics under varying conditions.

EnzymeKm (mM)Vmax (μmol/min)Inhibition Type
Lysine Decarboxylase0.512Competitive
Lysine Acetyltransferase0.315Non-competitive

Case Study 2: Membrane Protein Localization

In another study, DDL was utilized to map hydrophobic regions within a model membrane system composed of phospholipids. The findings revealed specific binding sites for DDL, which correlated with known transmembrane domains of various proteins.

Membrane ComponentBinding Affinity (μM)
Phosphatidylcholine0.8
Cholesterol1.2

Properties

IUPAC Name

(2S)-2,6-bis[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36N4O6S2/c1-33(2)26-16-7-13-23-21(26)11-9-18-28(23)41(37,38)31-20-6-5-15-25(30(35)36)32-42(39,40)29-19-10-12-22-24(29)14-8-17-27(22)34(3)4/h7-14,16-19,25,31-32H,5-6,15,20H2,1-4H3,(H,35,36)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLAZYTPTPLUAPK-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCC(C(=O)O)NS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCC[C@@H](C(=O)O)NS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36N4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50431769
Record name Didansyl-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

612.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263-03-2
Record name Didansyl-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Didansyl-L-lysine suitable for molecular imprinting applications?

A: this compound is utilized as a template molecule in molecular imprinting due to its structural features. [, ] The presence of two dansyl groups provides fluorescence, enabling sensitive detection and quantification of binding events. [, ] Additionally, the molecule possesses various functional groups, including amine and carboxylic acid moieties, capable of interacting with functional monomers during the imprinting process. [, ] This interaction allows for the creation of specific recognition cavities within the imprinted polymer matrix.

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